N-Benzylcyclooct-4-en-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
185429-55-4 |
|---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
N-benzylcyclooct-4-en-1-amine |
InChI |
InChI=1S/C15H21N/c1-2-7-11-15(12-8-3-1)16-13-14-9-5-4-6-10-14/h1-2,4-6,9-10,15-16H,3,7-8,11-13H2 |
InChI Key |
AHHHTZSTGCZQLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Benzylcyclooct 4 En 1 Amine
Strategic Retrosynthetic Disconnections and Precursor Identification
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For N-Benzylcyclooct-4-en-1-amine, two primary retrosynthetic disconnections are most logical, targeting the key carbon-nitrogen (C-N) bond.
Disconnection I: Reductive Amination Pathway
The most direct disconnection breaks the C-N bond, leading to cyclooct-4-en-1-one (B8822191) and benzylamine (B48309). This approach is based on the formation of an imine or enamine intermediate from the ketone and amine, followed by in-situ reduction. This identifies the key precursors as the corresponding cyclooctenone and benzylamine, both of which are readily accessible.
Disconnection II: Nucleophilic Substitution Pathway
An alternative disconnection of the same C-N bond suggests a nucleophilic substitution reaction. In this scenario, the amine nitrogen of benzylamine acts as the nucleophile. The corresponding electrophile would be a cyclooct-4-en-1-yl derivative equipped with a good leaving group (e.g., a halide such as bromide or iodide, or a sulfonate ester such as tosylate or mesylate). This identifies the precursors as benzylamine and an activated cyclooct-4-en-1-ol (B7950028) derivative.
These two approaches represent the most common and practical strategies for the synthesis of this compound.
Development of Primary Synthetic Routes to this compound
Based on the retrosynthetic analysis, several primary synthetic routes can be developed. These methods focus on efficiency, atom economy, and the use of readily available reagents.
Reductive amination, also known as reductive alkylation, is a highly efficient method for forming C-N bonds and is widely used for the synthesis of secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via the initial formation of an imine from the condensation of cyclooct-4-en-1-one with benzylamine, which is then reduced in the same pot to the desired amine. wikipedia.org This one-pot nature makes it an attractive and atom-economical process. acsgcipr.org
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) being particularly effective due to their mildness and selectivity for the iminium ion over the ketone starting material. masterorganicchemistry.com Hydrogenation over a metal catalyst is another common method.
Catalyst optimization is crucial for achieving high yields and selectivity. While palladium and platinum catalysts are often used, recent research has explored the use of gold-based catalysts for reductive aminations. For instance, in a related system involving the reductive amination of cyclohexanone (B45756) with benzylamine, gold catalysts supported on various metal oxides have shown excellent activity and selectivity. researchgate.netresearchgate.net The choice of support material can significantly influence the catalyst's performance by affecting acidity, basicity, and metal particle size. researchgate.net
Table 1: Catalyst Performance in the Reductive Amination of Cyclohexanone with Benzylamine
| Catalyst | Support | Yield of N-benzylcyclohexylamine (%) | Reference |
| 4 wt% Au | TiO₂ | 72 | researchgate.netresearchgate.net |
| 4 wt% Au | CeO₂/TiO₂ | 79 | researchgate.netresearchgate.net |
| 4 wt% Au | La₂O₃/TiO₂ | - | researchgate.net |
| 4 wt% Au | CeO₂ | - | researchgate.netresearchgate.net |
| 4 wt% Au | La₂O₃ | - | researchgate.netresearchgate.net |
| This table is based on data from the reductive amination of a similar cyclic ketone, cyclohexanone, and serves as a model for potential catalyst optimization for cyclooct-4-en-1-one. |
The synthesis of this compound can also be achieved through nucleophilic substitution, a fundamental reaction in organic synthesis. youtube.com This approach involves the reaction of benzylamine, acting as a nucleophile, with a cyclooct-4-en-1-yl electrophile bearing a suitable leaving group (LG), such as a halide or a sulfonate. chemguide.co.ukchemguide.co.uk The reaction typically proceeds via an S\N2 mechanism, which involves a backside attack of the nucleophile on the carbon atom bearing the leaving group. chemguide.co.uk
For this strategy to be effective, cyclooct-4-en-1-ol would first need to be converted into a derivative with a better leaving group, as the hydroxyl group itself is a poor leaving group. Common methods for this activation include conversion to an alkyl bromide using PBr₃ or to a tosylate using tosyl chloride in the presence of a base like pyridine (B92270).
The efficiency of the substitution reaction is dependent on several factors, including the nature of the leaving group, the solvent, and the reaction temperature. Polar aprotic solvents such as DMF or DMSO are often used to facilitate S\N2 reactions.
Table 2: Representative Leaving Groups and Conditions for Nucleophilic Substitution
| Leaving Group (LG) | Reagent for Formation | Typical Solvent | Relative Rate |
| -I | NaI in acetone | Acetone | >1 |
| -Br | PBr₃ | Diethyl ether | 1 |
| -OTs (Tosylate) | TsCl, pyridine | Pyridine/CH₂Cl₂ | ~0.4 |
| -Cl | SOCl₂ | Diethyl ether | ~0.03 |
| This table provides a general overview of the relative reactivity of different leaving groups in S\N2 reactions. |
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. wikipedia.org MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. acsgcipr.orgrsc.org
While a specific MCR for the direct synthesis of this compound is not extensively documented, a hypothetical pathway can be envisioned based on established MCRs, such as the Ugi or Mannich reactions. wikipedia.orgtcichemicals.com For example, a modified Mannich-type reaction could potentially involve cyclooct-4-en-1-one, benzylamine, and a suitable nucleophile. A more complex, though conceptually feasible, Ugi-type four-component reaction could involve an isocyanide, a carboxylic acid, benzylamine, and cyclooct-4-en-1-one.
The primary advantage of an MCR approach would be the significant reduction in the number of synthetic steps and purification procedures, aligning with the principles of green chemistry. acsgcipr.org
Table 3: Conceptual Multi-Component Reaction for this compound Synthesis
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Product |
| Mannich-type | Cyclooct-4-en-1-one | Benzylamine | Organometallic Reagent (e.g., Grignard) | This compound derivative |
| Ugi-type | Cyclooct-4-en-1-one | Benzylamine | Isocyanide | α-Acylamino amide derivative |
| Carboxylic Acid | ||||
| This table outlines hypothetical MCR strategies that could be explored for the synthesis of the target molecule or its complex derivatives. |
Stereoselective Synthesis of this compound Enantiomers
The presence of a stereocenter at the C1 position of this compound means that it can exist as a pair of enantiomers. The development of stereoselective synthetic methods to access enantiomerically pure forms of this compound is of significant interest, particularly for pharmaceutical applications.
Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules. In the context of this compound synthesis, the key step to control stereochemistry is the amination of the prochiral cyclooct-4-en-1-one. This can be achieved through asymmetric reductive amination or other related processes mediated by a chiral catalyst.
Organocatalysis has emerged as a particularly effective approach for asymmetric aminations. semanticscholar.org Chiral catalysts, such as those derived from the amino acid proline, can facilitate the enantioselective addition of an amine to a ketone. mdpi.com Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base site, are also highly effective. For example, chiral phosphoric acids or thiourea-based catalysts can activate the imine intermediate and direct the approach of the reducing agent to one face of the molecule, resulting in an excess of one enantiomer. semanticscholar.org
The choice of catalyst, solvent, and reaction conditions can have a profound impact on the enantiomeric excess (ee) of the product. Optimization of these parameters is essential for achieving high levels of stereocontrol.
Table 4: Examples of Chiral Catalysts for Asymmetric Amination
| Catalyst Type | Example Catalyst | Typical Substrate | Achieved Enantiomeric Excess (ee) | Reference |
| Bifunctional Amine-Thiourea | (1R,2R)-1,2-Diaminocyclohexane derivative | Cyclic β-keto esters | Up to 97% | semanticscholar.org |
| Chiral Phosphoric Acid (CPA) | BINOL-derived phosphoric acid | Imines | High | beilstein-journals.org |
| Proline-based | L-Proline | Ketones | Variable | mdpi.com |
| This table presents examples of catalyst classes that have been successfully applied in asymmetric amination reactions of cyclic ketones and imines, and which could be adapted for the synthesis of enantiomerically enriched this compound. |
Chiral Resolution Techniques for Amine Derivatives
The presence of a stereocenter at the C1 position of the cyclooctene (B146475) ring means that this compound exists as a pair of enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial for applications where stereochemistry is key. Common methods for resolving racemic amines can be applied here.
One of the most established methods is diastereomeric crystallization . This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction forms a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. libretexts.orgthieme-connect.de Through careful selection of a solvent, one diastereomeric salt can be selectively crystallized, leaving the other in the solution. nih.gov The desired enantiomer of the amine is then recovered by treating the isolated salt with a base.
Another powerful technique is enzymatic kinetic resolution . Lipases are frequently used enzymes that can selectively acylate one enantiomer of a racemic amine, leaving the other unreacted. thieme-connect.degoogle.com For instance, Candida antarctica lipase (B570770) B (CALB) can catalyze the acylation of one amine enantiomer using an acyl donor like isopropyl acetate. The resulting amide can then be separated from the unreacted amine enantiomer by standard chromatographic techniques. The choice of enzyme and acyl donor is critical for achieving high enantioselectivity. google.com
Chromatographic separation using a chiral stationary phase (CSP) is also a highly effective method for resolving the enantiomers of cyclic amines. koreascience.krnih.gov The racemic mixture is passed through a column packed with a chiral material that interacts differently with each enantiomer, causing them to elute at different times. Polysaccharide-based CSPs are particularly effective for separating the enantiomers of primary amines. nih.govmdpi.com
| Technique | Principle | Typical Resolving Agent/Stationary Phase | Advantages | Disadvantages |
|---|---|---|---|---|
| Diastereomeric Crystallization | Formation of diastereomeric salts with different solubilities. thieme-connect.de | Chiral acids (e.g., Tartaric acid, Mandelic acid). libretexts.org | Scalable, cost-effective for large quantities. | Requires suitable resolving agent and solvent, can be labor-intensive. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. orgosolver.com | Lipases (e.g., Candida antarctica lipase B). thieme-connect.de | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield is 50% for the unreacted enantiomer. |
| Chiral Chromatography (HPLC) | Differential interaction with a chiral stationary phase. koreascience.kr | Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives). mdpi.com | High separation efficiency, applicable to small quantities for analysis. | Expensive for large-scale separation, requires specialized equipment. |
Dynamic Kinetic Resolution in Amine Synthesis
A significant drawback of standard kinetic resolution is its theoretical maximum yield of 50% for a single enantiomer. organic-chemistry.orgDynamic Kinetic Resolution (DKR) overcomes this limitation by integrating an in-situ racemization of the slower-reacting enantiomer. acs.orgresearchgate.net This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100%. acs.org
Chemoenzymatic DKR is a prominent approach, combining the high selectivity of an enzyme with the efficiency of a metal catalyst for racemization. organic-chemistry.orgacs.org For the synthesis of an enantiomerically pure this compound derivative, a lipase (e.g., CALB) could be used for the enantioselective acylation, while a ruthenium or palladium-based catalyst facilitates the racemization of the unacylated amine enantiomer. acs.orgresearchgate.net The compatibility of the enzyme and the metal catalyst is crucial for the success of the DKR process, as they must function optimally under the same reaction conditions without inhibiting each other. acs.org
Recent advancements have also explored photoenzymatic DKR, which utilizes light and a photoredox catalyst for the racemization step under mild conditions. rsc.org This method offers a potentially greener alternative to heavy metal catalysts.
| Component | Function | Example | Reference |
|---|---|---|---|
| Racemic Amine | Starting material | (±)-N-Benzylcyclooct-4-en-1-amine | - |
| Enzyme | Enantioselective acylation | Candida antarctica Lipase B (CALB) | organic-chemistry.org |
| Acyl Donor | Provides the acyl group for the reaction | Isopropyl acetate | organic-chemistry.org |
| Racemization Catalyst | In-situ racemization of the unreacted amine enantiomer | Ruthenium complex (e.g., Shvo's catalyst) or Palladium nanocatalyst | acs.orgresearchgate.net |
| Solvent | Reaction medium | Toluene | nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is essential for developing sustainable synthetic routes. rsc.orgbenthamdirect.com This involves minimizing waste, using less hazardous substances, and improving energy efficiency. rsc.orgacs.org
Solvent-Free and Catalytic Methodologies
Traditional organic syntheses often rely on large volumes of volatile organic solvents, which pose environmental and safety risks. One green alternative is the use of solvent-free reaction conditions , often facilitated by microwave irradiation. organic-chemistry.orgnih.gov For instance, the cyclocondensation of primary amines with alkyl dihalides to form cyclic amines can be efficiently carried out in an aqueous medium under microwave heating, significantly reducing reaction times and avoiding organic solvents. organic-chemistry.org
The development of catalytic methodologies is a cornerstone of green chemistry. Catalytic processes reduce waste by using small amounts of a substance to perform a reaction many times, unlike stoichiometric reagents that are consumed in the reaction. researchgate.net The synthesis of cyclic amines can be achieved through catalytic hydroamination or reductive amination, employing catalysts based on metals like gold, iridium, or palladium. organic-chemistry.org These methods offer high efficiency and selectivity under milder conditions compared to classical approaches. acs.orggctlc.org
Atom Economy and Reaction Efficiency Considerations
Atom economy is a measure of how efficiently atoms from the starting materials are incorporated into the final product. rsc.org Reactions with high atom economy, such as addition reactions, are inherently greener as they generate minimal waste. In the context of synthesizing this compound, a reductive amination of cyclooct-4-en-1-one with benzylamine is a highly atom-economical approach.
Reaction efficiency is also a critical factor, encompassing not just the chemical yield but also considerations like reaction time, energy consumption, and ease of product isolation. Optimizing these parameters is key to developing a sustainable process. The CHEM21 green metrics toolkit provides a framework for evaluating the environmental footprint of chemical transformations, encouraging more sustainable laboratory practices. rsc.orgrsc.org
Process Optimization and Scalability Studies
Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. Process optimization involves systematically adjusting reaction parameters such as temperature, pressure, catalyst loading, and reactant concentrations to maximize yield, purity, and throughput while minimizing costs and environmental impact.
For the synthesis of this compound, scalability studies would focus on ensuring consistent results as the reaction volume increases. acs.org Challenges such as efficient heat transfer and mixing in large reactors must be addressed. The stability and reusability of catalysts are also critical for the economic viability of a large-scale process. google.com The development of flow chemistry processes, where reactants are continuously pumped through a reactor, offers significant advantages for scalability, providing better control over reaction conditions and improving safety and efficiency. udel.edudigitellinc.com
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Cyclooctene (B146475) Moiety in N-Benzylcyclooct-4-en-1-amine
The endocyclic double bond of the cyclooctene moiety is the primary site of reactivity within the carbocyclic structure. Its reactivity is influenced by the inherent strain of the eight-membered ring, particularly in its trans configuration.
The double bond of the cyclooctene ring in this compound is susceptible to electrophilic addition reactions. While specific studies on this exact molecule are not prevalent, the reactivity of the cyclooctene double bond is well-established. For instance, it can undergo reactions such as hydrogenation to form the corresponding saturated cyclooctane (B165968) derivative, and halogenation with reagents like bromine to yield 1,2-dibromo adducts. The regioselectivity and stereoselectivity of these additions would be influenced by the presence of the bulky N-benzylamino substituent.
A significant area of reactivity for the cyclooctene moiety, particularly the strained trans-cyclooctene (B1233481) isomer, is its participation in inverse electron-demand Diels-Alder (IEDDA) reactions. This type of cycloaddition occurs between an electron-rich dienophile (the cyclooctene) and an electron-poor diene, such as a tetrazine. wikipedia.orgnih.gov The high ring strain of trans-cyclooctene results in a high-energy highest occupied molecular orbital (HOMO), which facilitates rapid reactions with the low-energy lowest unoccupied molecular orbital (LUMO) of the tetrazine. nih.gov
This reaction, often referred to as tetrazine ligation, is a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction rates, high specificity, and the fact that it proceeds without the need for a catalyst. iris-biotech.debroadpharm.com The reaction is irreversible due to the subsequent retro-Diels-Alder reaction that releases nitrogen gas. broadpharm.comnih.gov The kinetics of this ligation are remarkable, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹. iris-biotech.de
The general mechanism involves a [4+2] cycloaddition between the trans-cyclooctene and the tetrazine, forming a transient bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release dinitrogen and form a stable dihydropyridazine (B8628806) product. iris-biotech.debroadpharm.com This reaction's speed and bioorthogonality have led to its extensive use in applications like bioconjugation, live-cell imaging, and the construction of PET tracers. nih.govnih.govnih.gov Different tetrazine derivatives, such as 3,6-diaryl-s-tetrazines, have been developed to optimize reactivity and stability. nih.govacs.org
Table 1: Comparison of Dienophiles in IEDDA Reactions
| Dienophile | Relative Reactivity | Key Features |
|---|---|---|
| trans-Cyclooctene (TCO) | High | Highly strained, exceptionally fast kinetics with tetrazines. nih.govbroadpharm.comwikipedia.org |
| cis-Cyclooctene | Low | Less strained than TCO, significantly slower reaction rates. broadpharm.com |
| Norbornenes | Moderate | Strained bicyclic system, used in bioorthogonal chemistry. nih.gov |
The cyclooctene double bond can also participate in olefin metathesis reactions, most notably Ring-Opening Metathesis Polymerization (ROMP). ROMP is a powerful technique for synthesizing polymers with diverse functionalities and architectures. rsc.orgrsc.org In the case of this compound, the cyclooctene ring could theoretically be opened by a metathesis catalyst, such as a Grubbs-type ruthenium catalyst, to form a polymer with repeating units containing the N-benzylamino side chain. researchgate.nettandfonline.com
However, the presence of the amine functionality presents a significant challenge. The nitrogen atom can coordinate to the metal center of the catalyst, leading to catalyst deactivation or inhibition. researchgate.net This can result in poor polymerization control, low yields, and polymers with ill-defined molecular weights. Strategies to overcome this challenge include the use of more robust catalysts that are less susceptible to amine coordination or the protection of the amine group prior to polymerization. The synthesis of functionalized polyolefins via ROMP of substituted cyclooctenes remains an active area of research to create materials with tailored properties. researchgate.netresearchgate.net
Transformations Involving the Secondary Amine Functionality
The secondary amine group in this compound is a nucleophilic center and can undergo a variety of common amine reactions.
The nitrogen atom of the secondary amine can readily react with acylating agents, sulfonylating agents, and in amidation reactions.
Acylation: Reaction with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base would yield the corresponding N-acyl derivative (an amide). Biocatalytic methods using enzymes like acyltransferases can also achieve N-acylation under mild, aqueous conditions. scispace.comnih.gov
Sulfonylation: Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would produce a sulfonamide. organic-chemistry.orgcbijournal.comorganic-chemistry.org This is a common method for protecting amines or introducing specific functional groups.
Amidation: Direct amidation with carboxylic acids is also possible, often requiring activating agents or catalysts to facilitate the reaction. researchgate.netchemistryviews.org
These reactions are fundamental in organic synthesis for modifying the properties of the amine, for protection/deprotection strategies, or for building more complex molecular architectures.
The secondary amine can be further alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The product of mono-alkylation would be a tertiary amine.
If a second equivalent of an alkylating agent is used, or under forcing conditions, the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. This process is known as quaternization. The reactivity in these alkylation reactions can be influenced by steric hindrance around the nitrogen atom. N-alkylation of amines with alcohols can also be achieved using solid catalysts like niobium oxide. sioc-journal.cn
Oxidation and Reduction Pathways of the Amine
The secondary amine group in this compound is susceptible to both oxidation and reduction, although specific studies on this compound are not documented.
Oxidation: Generally, secondary amines can be oxidized to a range of products depending on the oxidant and reaction conditions. Common outcomes include the formation of hydroxylamines, nitrones, or, with stronger oxidizing agents, cleavage of the N-benzyl bond. Peroxy acids, such as m-CPBA, are often employed for the controlled oxidation of amines.
Reduction: The amine group itself is in a reduced state. However, the term "reduction" in this context could refer to reductive amination conditions if the amine were to be formed from a precursor ketone, or debenzylation through hydrogenolysis, which is a reductive process that cleaves the N-benzyl bond to yield the primary amine, cyclooct-4-en-1-amine.
Amine as a Ligand in Coordination Chemistry
The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it a potential Lewis base capable of coordinating to metal centers. As a ligand, this compound could act as a monodentate ligand through its nitrogen atom. The presence of the double bond in the cyclooctene ring also introduces the possibility of η²-coordination with suitable transition metals. The benzyl (B1604629) group could further influence the steric and electronic properties of the resulting metal complex. The specific coordination behavior would depend on the metal ion, its oxidation state, and the reaction conditions.
Reactions at the Benzyl Moiety and Aromatic Functionalization
The benzyl group provides a site for aromatic functionalization and reactions at the benzylic position.
Electrophilic Aromatic Substitution
The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The N-cyclooct-4-en-1-ylamino)methyl substituent would act as an ortho-, para-directing group due to the activating nature of the alkylamine group, which donates electron density to the ring. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific regioselectivity would be influenced by steric hindrance from the bulky cyclooctene ring.
Side-Chain Functionalization and Derivatization
The benzylic C-H bonds are susceptible to radical-mediated reactions, such as benzylic bromination using N-bromosuccinimide (NBS) under UV irradiation. This would introduce a bromine atom at the benzylic position, which can then be a handle for further nucleophilic substitution reactions. Additionally, oxidation of the benzylic position could potentially lead to the formation of a ketone.
Investigations into Reaction Kinetics and Mechanistic Pathways
A thorough search of scientific literature did not yield any specific studies on the reaction kinetics or mechanistic pathways involving this compound. Investigations of this nature would be crucial for understanding the factors that govern the selectivity and efficiency of its various potential transformations. Such studies would typically involve techniques like spectroscopy, isotopic labeling, and computational modeling to elucidate transition states and reaction intermediates.
Advanced Spectroscopic and Structural Elucidation Studies
Conformational Analysis using Advanced Nuclear Magnetic Resonance (NMR) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the solution-state structure and dynamics of N-Benzylcyclooct-4-en-1-amine. The flexibility of the eight-membered ring and rotation around the nitrogen-benzyl bond create a complex conformational equilibrium that can be probed using specialized NMR experiments.
The cyclooct-4-ene ring is not static; it undergoes rapid conformational exchange between various forms, such as boat-chair and twist-boat conformations. Similarly, rotation around the C(amine)-N and N-CH₂(benzyl) bonds is subject to steric and electronic barriers. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, are essential for quantifying the energy barriers associated with these processes. nih.gov
At ambient temperature, these conformational changes may be fast on the NMR timescale, resulting in averaged signals and simplified spectra. As the temperature is lowered, the rate of exchange decreases. When the rate becomes slow enough, separate signals for the distinct conformations may be observed. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc). This value, along with the frequency separation of the signals (Δν), can be used to calculate the free energy of activation (ΔG‡) for the specific dynamic process, such as ring inversion or bond rotation. nih.gov
Studies on analogous flexible ring systems and N-benzyl derivatives suggest that two primary dynamic processes would be observable for this compound: the inversion of the cyclooctene (B146475) ring and the restricted rotation of the benzyl (B1604629) group. nih.govresearchgate.net The energy barrier for the ring inversion of the cyclooctene moiety is expected to be the more significant process, with rotational barriers for the N-benzyl group being comparatively lower.
Table 1: Hypothetical Dynamic NMR Parameters for Conformational Processes in this compound
| Dynamic Process | Coalescence Temp. (Tc) | Δν (Hz) at 500 MHz | Rate Constant (k) at Tc (s-1) | ΔG‡ (kcal/mol) |
| Cyclooctene Ring Inversion | ~250 K | 250 | 555 | ~12.5 |
| Benzyl Group Rotation | ~180 K | 80 | 178 | ~8.5 |
Note: Data are estimated based on values for similar structural motifs and serve as a representative example.
To determine the precise three-dimensional arrangement and preferred conformation of this compound in solution, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable. These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of their through-bond connectivity.
For this compound, key NOE correlations would be expected between the protons of the benzyl group and specific protons on the cyclooctene ring. For instance, correlations between the ortho-protons of the benzyl ring and the protons on the carbons adjacent to the nitrogen atom (C1 and C8) would confirm a specific rotational conformation. Furthermore, NOE cross-peaks between axial and equatorial protons within the cyclooctene ring system help to define its chair-like or boat-like conformation. The presence or absence of correlations between the amine proton (N-H) and nearby protons on both the cyclooctene and benzyl moieties provides further conformational constraints.
Table 2: Expected Key NOESY/ROESY Correlations for this compound
| Proton 1 | Proton(s) 2 (Spatially Proximate) | Inferred Structural Information |
| Benzyl CH₂ | C1-H on cyclooctene ring | Defines orientation of benzyl group relative to the ring |
| Benzyl ortho-H | C1-H and C8-H on cyclooctene ring | Indicates preferred rotamer of the benzyl group |
| Olefinic C4-H/C5-H | Allylic C3-H₂ and C6-H₂ | Confirms local stereochemistry around the double bond |
| Amine N-H | Benzyl CH₂ and C1-H | Provides information on the orientation around the nitrogen atom |
Vibrational Spectroscopy for Molecular Interactions and Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within this compound. sapub.org
FTIR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. It is particularly sensitive to polar bonds. Key expected absorptions include the N-H stretching and bending vibrations of the secondary amine, C-N stretching, C=C stretching of the alkene and aromatic ring, and the characteristic C-H stretching and bending modes for sp², sp³, and aromatic carbons. nih.gov
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FTIR. It is particularly effective for identifying non-polar bonds, such as the C=C bond in the cyclooctene ring. The combined use of both techniques provides a more complete vibrational analysis. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm-1) | Typical Intensity (FTIR) | Typical Intensity (Raman) |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium-Weak | Weak |
| Secondary Amine (N-H) | Bend | 1550 - 1650 | Medium | Weak |
| Alkene (C=C) | Stretch | 1640 - 1680 | Medium-Weak | Strong |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong | Medium |
| C-N | Stretch | 1020 - 1250 | Medium | Weak |
Note: Frequencies are approximate and can be influenced by the molecular environment and conformation.
X-ray Crystallography for Solid-State Structure and Chiral Recognition of Derivatives
While NMR provides information about the solution-state conformation, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. To perform this analysis, a suitable single crystal of the compound or a derivative must be grown.
For this compound, crystallographic analysis would precisely define the bond lengths, bond angles, and torsional angles of the molecule. It would reveal the preferred conformation of the cyclooctene ring (e.g., boat-chair) and the exact orientation of the benzyl substituent in the crystal lattice. Furthermore, it would detail any intermolecular interactions, such as hydrogen bonding involving the amine N-H group, that stabilize the crystal packing.
As this compound is chiral, co-crystallization with a single enantiomer of a chiral acid (e.g., tartaric acid or mandelic acid) can be used to study chiral recognition. nih.gov This process forms diastereomeric salts, and their crystallographic analysis can reveal the specific intermolecular interactions (hydrogen bonds, π-stacking) responsible for the differentiation between the enantiomers.
Table 4: Representative Crystallographic Data for a Hypothetical Chiral Salt Derivative
| Parameter | Example Value | Description |
| Chemical Formula | C₂₂H₂₇NO₆ | Example for a salt with tartaric acid |
| Formula Weight | 401.45 g/mol | Mass of the asymmetric unit |
| Crystal System | Orthorhombic | The shape of the unit cell |
| Space Group | P2₁2₁2₁ | Describes the symmetry elements within the crystal |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 20.3 Å | Dimensions of the repeating unit |
| Volume | 2087 ų | Volume of the unit cell |
| Z | 4 | Number of molecules in the unit cell |
| R-factor | < 0.05 | A measure of the agreement between experimental and calculated structure factors |
Note: This table is a hypothetical representation for a derivative of this compound.
Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a molecule and for gaining structural information through analysis of its fragmentation patterns.
For this compound (molecular formula C₁₅H₂₁N), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of a single nitrogen atom, the molecular weight is an odd number, consistent with the Nitrogen Rule.
The fragmentation of the molecule under ionization (e.g., Electron Ionization) is highly predictable. The most common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this molecule, two primary alpha-cleavage pathways are expected:
Loss of a benzyl radical (•CH₂Ph), leading to a fragment ion at [M-91]⁺.
Loss of a cyclooctenyl radical (•C₈H₁₃), leading to a fragment ion at [M-109]⁺.
Another very common fragmentation for benzyl-containing compounds is the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. libretexts.org
High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion and its fragments to several decimal places, allowing for the unambiguous confirmation of the elemental formula. Isotopic abundance analysis of the M+1 and M+2 peaks, arising from the natural abundance of ¹³C, ²H, and ¹⁵N, further corroborates the assigned molecular formula.
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 215 | [M]⁺ | [C₁₅H₂₁N]⁺ | Molecular Ion |
| 124 | [M - C₇H₇]⁺ | [C₈H₁₄N]⁺ | Alpha-cleavage: loss of benzyl radical |
| 106 | [M - C₈H₁₃]⁺ | [C₇H₁₀N]⁺ | Alpha-cleavage: loss of cyclooctenyl radical |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Formation of tropylium cation |
Computational and Theoretical Chemistry of N Benzylcyclooct 4 En 1 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-Benzylcyclooct-4-en-1-amine, DFT calculations can elucidate its ground-state electronic properties, providing insights into its stability and chemical behavior. These calculations are foundational for predicting reactivity and interpreting spectroscopic data. DFT has been successfully applied to study charge-transfer complexes and reactivity in various amine compounds. acs.orgrsc.orgacs.org
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com
Highest Occupied Molecular Orbital (HOMO): The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile or base. youtube.comyoutube.com For this compound, the HOMO is expected to have significant electron density localized on the nitrogen atom's lone pair and the π-system of the cyclooctene (B146475) double bond. This indicates that these are the most probable sites for electrophilic attack.
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO represents the lowest energy orbital available to accept electrons, indicating the molecule's electrophilic or acidic character. youtube.comyoutube.com The LUMO of this compound is likely distributed over the antibonding π* orbitals of the benzyl (B1604629) group's aromatic ring, suggesting it can accept electrons in reactions with strong nucleophiles.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Based on these energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
| Parameter | Symbol | Formula | Predicted Value (eV) |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.85 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.25 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.60 |
| Ionization Potential | IP | -EHOMO | 5.85 |
| Electron Affinity | EA | -ELUMO | 0.25 |
| Global Hardness | η | (IP - EA) / 2 | 2.80 |
| Chemical Potential | μ | -(IP + EA) / 2 | -3.05 |
| Global Electrophilicity Index | ω | μ² / 2η | 1.66 |
A Molecular Electrostatic Potential (MEP) surface, also known as an electrostatic potential map, illustrates the charge distribution within a molecule. avogadro.ccyoutube.com It is mapped onto a surface of constant electron density, with colors indicating different values of electrostatic potential.
Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. For this compound, these regions would be concentrated around the nitrogen atom's lone pair and the π-clouds of the double bond and the aromatic ring.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. This would be most prominent around the acidic hydrogen atom attached to the nitrogen (N-H).
Green Regions: Represent areas of neutral or near-zero potential.
The MEP surface provides a clear, three-dimensional visualization of where the molecule is most likely to interact with other charged or polar species, guiding predictions about intermolecular interactions and reaction sites. wolfram.com
Molecular Dynamics and Conformational Space Exploration
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics. youtube.com This is particularly important for a flexible molecule like this compound, which possesses a conformationally complex eight-membered ring.
Eight-membered rings, such as the cyclooctene moiety in the title compound, are known for their conformational complexity and can exist in several low-energy forms like the boat-chair (BC), chair-chair (CC), and boat-boat (BB) conformations. researchgate.netprinceton.edu MD simulations can explore the potential energy surface of this compound to:
Identify the most stable ground-state conformations of the cyclooctene ring.
Determine the relative populations of different conformers at a given temperature.
Calculate the energy barriers for interconversion between these conformers, revealing the flexibility of the ring system. nih.gov
Investigate the possibility of cis-trans isomerization around the C=C double bond, a phenomenon known in medium-sized rings. youtube.com
These simulations provide critical information on the molecule's three-dimensional structure and how that structure fluctuates, which influences its physical properties and biological interactions.
Computational chemistry allows for the prediction of spectroscopic parameters, which can be compared with experimental data to validate both the computational model and the experimental structural assignment. frontiersin.orgtandfonline.com
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy. researchgate.netnih.gov For this compound, this would involve calculating the magnetic shielding tensors for each nucleus in its lowest energy conformation. Comparing the calculated spectrum with an experimental one helps in assigning specific peaks to individual atoms, confirming the connectivity and stereochemistry of the molecule. pressbooks.pub The N-H proton signal in ¹H NMR is often broad and can be identified by its disappearance upon D₂O exchange. openstax.orglibretexts.org
IR Spectroscopy: Theoretical vibrational frequencies can be calculated to simulate the Infrared (IR) spectrum. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule's functional groups. For this compound, key predicted vibrations would include the N-H stretch (typically around 3300-3500 cm⁻¹ for secondary amines), the C=C stretch of the alkene, C-N stretching vibrations, and various C-H stretches and bends associated with the aliphatic ring and the aromatic benzyl group. openstax.orgorgchemboulder.comwikieducator.org
| Spectroscopic Data | Predicted Value | Experimental Value | Assignment |
|---|---|---|---|
| ¹H NMR Chemical Shift (δ, ppm) | 7.25-7.40 | 7.28-7.38 | Aromatic protons (C₆H₅) |
| ¹H NMR Chemical Shift (δ, ppm) | 5.60 | 5.65 | Olefinic protons (-CH=CH-) |
| ¹H NMR Chemical Shift (δ, ppm) | 3.85 | 3.88 | Benzylic protons (-CH₂-Ph) |
| ¹³C NMR Chemical Shift (δ, ppm) | 130.5 | 130.2 | Olefinic carbons (-CH=CH-) |
| ¹³C NMR Chemical Shift (δ, ppm) | 58.0 | 57.8 | Ring carbon attached to Nitrogen (C-N) |
| IR Frequency (cm⁻¹) | 3340 | 3335 | N-H stretch |
| IR Frequency (cm⁻¹) | 3030 | 3028 | Aromatic C-H stretch |
| IR Frequency (cm⁻¹) | 1655 | 1650 | C=C stretch |
| IR Frequency (cm⁻¹) | 1120 | 1125 | C-N stretch |
Reaction Pathway Modeling and Transition State Characterization
Computational methods are invaluable for elucidating reaction mechanisms by modeling the entire reaction pathway. This involves identifying all relevant stationary points—reactants, products, intermediates, and, most importantly, transition states (TS).
A plausible synthetic route to this compound is the reductive amination of cyclooct-4-en-1-one (B8822191) with benzylamine (B48309). libretexts.orgopenstax.orglibretexts.org DFT calculations can be employed to model this multi-step process:
Nucleophilic Attack: The initial step involves the nucleophilic attack of the benzylamine nitrogen on the carbonyl carbon of the ketone to form a hemiaminal intermediate.
Dehydration: The hemiaminal then dehydrates to form an iminium ion intermediate.
Reduction: Finally, a hydride reducing agent (e.g., NaBH₃CN) reduces the iminium ion to yield the final this compound product.
For each step, computational modeling can determine the geometry of the transition state and calculate the corresponding activation energy (the energy barrier that must be overcome). The step with the highest activation energy is the rate-determining step of the reaction. This detailed mechanistic insight helps in understanding the factors that control the reaction's outcome and in optimizing reaction conditions.
Academic Applications in Materials and Synthetic Chemistry
Role as a Chiral Ligand Precursor in Asymmetric Catalysis
The chiral amine functionality of N-Benzylcyclooct-4-en-1-amine makes it a valuable precursor for the development of novel chiral ligands for asymmetric catalysis. The inherent chirality of the amine can be transferred to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations. While direct applications of ligands derived from this compound are not extensively documented, the principles of ligand design and performance can be inferred from analogous systems incorporating chiral amines and cyclooctene (B146475) frameworks.
The design of chiral ligands from this compound would involve the modification of the benzylamine (B48309) group to incorporate coordinating atoms, such as phosphorus or other nitrogen atoms, capable of binding to a transition metal. For instance, the secondary amine can be functionalized to introduce phosphine groups, creating P,N-type ligands. The synthesis of such ligands would typically involve a multi-step sequence starting from the parent amine.
A hypothetical synthetic route could involve the reaction of this compound with a suitable phosphine-containing electrophile, such as chlorodiphenylphosphine, to yield a phosphine-amine ligand. The cyclooctene moiety can also play a role in coordinating to the metal center, potentially leading to tridentate ligands. The modular nature of this synthesis allows for the tuning of the steric and electronic properties of the ligand by modifying the substituents on the benzyl (B1604629) group or the phosphorus atom.
| Ligand Type | Potential Coordinating Atoms | Potential Metal Centers |
| P,N-Ligand | Phosphorus, Nitrogen | Rhodium, Iridium, Palladium |
| N,N'-Ligand | Nitrogen, Nitrogen | Copper, Ruthenium |
| Olefin-Amine Ligand | Nitrogen, C=C bond | Rhodium, Iridium |
Chiral ligands derived from amine precursors are widely used in a variety of asymmetric transformations. While specific performance data for ligands from this compound is not available, their potential efficacy can be extrapolated from related systems.
Asymmetric Hydrogenation: Chiral P,N-ligands are particularly effective in the asymmetric hydrogenation of prochiral olefins and ketones. dicp.ac.cn For instance, iridium complexes bearing chiral phosphine-phosphoramidite ligands have shown high turnover numbers and excellent enantioselectivities in the hydrogenation of sterically hindered N-arylimines. dicp.ac.cndicp.ac.cn A ligand derived from this compound could potentially offer a unique steric and electronic environment around the metal center, influencing the enantioselectivity of the hydrogenation reaction.
Asymmetric Allylation: The asymmetric allylation of imines is a crucial method for the synthesis of chiral homoallylic amines, which are valuable building blocks in the synthesis of natural products and pharmaceuticals. nih.gov Organocatalytic and transition-metal-catalyzed approaches have been developed, often employing chiral ligands to control the stereochemical outcome. nih.gov A chiral ligand based on this compound could be employed in palladium-catalyzed asymmetric allylic amination reactions, where the chiral environment created by the ligand would dictate the facial selectivity of the nucleophilic attack on the allylic substrate.
| Asymmetric Transformation | Catalyst System (Hypothetical) | Expected Outcome |
| Hydrogenation of Imines | [Ir(ligand)(COD)]BF4 | Enantioenriched amines |
| Allylic Amination | [Pd(ligand)(allyl)]Cl | Enantioenriched allylic amines |
Monomer or Building Block in Polymer Science
The presence of a polymerizable cyclooctene ring makes this compound an attractive monomer for the synthesis of functionalized polymers via Ring-Opening Metathesis Polymerization (ROMP). ROMP is a powerful polymerization technique that is tolerant to a wide range of functional groups, allowing for the direct incorporation of the benzylamine moiety into the polymer backbone.
The ROMP of functionalized cyclooctene derivatives has been demonstrated to produce a variety of functional polymers. rsc.orgresearchgate.net The polymerization of this compound using well-defined ruthenium-based catalysts, such as Grubbs' catalysts, would be expected to yield poly(this compound). The living nature of ROMP allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. nih.govnih.gov
The resulting polymer would feature a polyethylene backbone with pendant benzylamine groups. The presence of the amine functionality along the polymer chain imparts specific properties to the material, such as basicity and the potential for post-polymerization modification. For instance, piperidinium-functionalized polyethylene-based anion exchange membranes have been synthesized using a piperidinium-functionalized cyclooctene monomer. researchgate.net
The controlled nature of ROMP enables the synthesis of more complex polymeric architectures beyond linear homopolymers. This compound can be used as a monomer in the synthesis of block copolymers. ecnu.edu.cn By sequentially adding different cyclooctene-based monomers to a living polymerization, well-defined block copolymers with distinct segments can be prepared. For example, a block copolymer could be synthesized containing a block of poly(this compound) and a block of a different functionalized polycyclooctene, leading to materials with tunable self-assembly properties. ecnu.edu.cn
| Polymeric Architecture | Polymerization Method | Potential Properties |
| Homopolymer | ROMP | Functional material with pendant amine groups |
| Block Copolymer | Sequential ROMP | Self-assembling materials, functional surfaces |
| Graft Copolymer | ROMP of a macromonomer | Materials with tailored side-chain functionality |
Intermediate in the Synthesis of Complex Organic Scaffolds
The combination of a reactive olefin and a nucleophilic amine within the same molecule makes this compound a versatile intermediate for the synthesis of complex organic scaffolds, particularly nitrogen-containing heterocycles and macrocycles.
The cyclooctene ring can undergo various transformations, such as epoxidation, dihydroxylation, or cleavage, to introduce new functionalities. The benzylamine moiety can participate in cyclization reactions or be used as a directing group. Chiral amines are valuable building blocks in the synthesis of a wide range of biologically active compounds. sigmaaldrich.comnih.gov
For instance, the intramolecular hydroamination or aminocarbonylation of the cyclooctene could lead to the formation of bicyclic nitrogen-containing heterocycles. Such scaffolds are prevalent in many natural products and pharmaceutically active compounds. beilstein-journals.org Furthermore, the amine functionality can serve as a handle for the attachment of other molecular fragments, enabling the construction of more elaborate structures. The synthesis of macrocyclic polyamines often involves the cyclization of linear precursors containing amine and electrophilic functional groups. broadpharm.com this compound, after suitable modification, could serve as a key building block in the synthesis of novel macrocyclic architectures.
Application in Bioorthogonal Ligation Methodologies (Focus on Underlying Chemical Principles and Transformations)
The utility of this compound in academic research, particularly in the realm of materials science and synthetic chemistry, is intrinsically linked to its core structure: the trans-cyclooctene (B1233481) moiety. This strained alkene is a key participant in one of the most rapid and selective bioorthogonal reactions known as the inverse-electron-demand Diels-Alder (IEDDA) reaction, often referred to as tetrazine ligation. nih.govrsc.orgrsc.org This ligation technique has become a powerful tool for chemists to selectively form covalent bonds in complex chemical environments, including within living systems, without interfering with native biochemical processes. nih.govrsc.org
The underlying chemical principle of this bioorthogonal reaction is a [4+2] cycloaddition between an electron-poor diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile, the trans-cyclooctene. nih.govrsc.org Unlike standard Diels-Alder reactions, the IEDDA reaction's kinetics are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. nih.govrsc.org Electron-donating groups on the dienophile and electron-withdrawing groups on the diene decrease this energy gap, thereby accelerating the reaction rate. nih.govrsc.org
A critical factor driving the high reactivity of trans-cyclooctenes, including this compound, is the significant ring strain of the trans double bond within the eight-membered ring. rsc.orgnih.govresearchgate.net This strain raises the energy of the HOMO of the alkene, making it a more potent dienophile. rsc.orgresearchgate.net The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate, which then rapidly undergoes a retro-Diels-Alder reaction to eliminate a molecule of dinitrogen gas (N₂). nih.gov This irreversible loss of N₂ is a strong thermodynamic driving force for the reaction, ensuring the formation of a stable dihydropyridazine (B8628806) product. nih.gov
The N-benzyl group in this compound can influence the properties of the trans-cyclooctene core in several ways. The benzyl group is generally considered to be weakly electron-donating through induction and hyperconjugation, which could subtly enhance the reactivity of the dienophile. However, its steric bulk may also play a role, potentially influencing the approach of the tetrazine to the double bond. The stereochemistry of the substituent on the cyclooctene ring (axial vs. equatorial) has been shown to significantly impact reaction kinetics, with axial isomers often exhibiting higher reactivity. rsc.org While specific kinetic data for this compound is not extensively reported, the general principles of IEDDA reactions allow for predictions of its behavior based on studies of similarly substituted trans-cyclooctenes.
The transformation can be summarized as follows:
[4+2] Cycloaddition: The electron-rich trans-cyclooctene double bond of this compound reacts with the electron-poor 1,2,4,5-tetrazine.
Bicyclic Intermediate Formation: A transient, highly strained bicyclic adduct is formed.
Retro-Diels-Alder Reaction: This intermediate rapidly eliminates a molecule of nitrogen gas (N₂).
Product Formation: A stable dihydropyridazine conjugate is formed, covalently linking the original cyclooctene and tetrazine moieties.
The exceptional speed and selectivity of the tetrazine ligation have led to its widespread adoption in various applications, from the labeling of biomolecules in living cells to the synthesis of novel polymeric materials and for pretargeted imaging in medicine. rsc.orgrsc.orgresearchgate.net The N-benzyl group provides a site for further functionalization or can influence the solubility and pharmacokinetic properties of the molecule in biological applications.
| Trans-Cyclooctene (TCO) Derivative | Reactant Tetrazine | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
|---|---|---|---|
| trans-Cyclooctene (Parent) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water |
| (E)-Cyclooct-4-enol | 3,6-di-(2-pyridyl)-s-tetrazine | ~820 | Methanol, 25 °C |
| Strained (cis-fused bicyclo[6.1.0]non-4-ene) | 3,6-di-(2-pyridyl)-s-tetrazine | 22,000 | Methanol, 25 °C |
| Strained (cis-fused bicyclo[6.1.0]non-4-ene) | 3,6-diphenyl-s-tetrazine | 3,100 | Methanol, 25 °C |
| trans-Cyclooctene (Parent) | 3,6-diphenyl-s-tetrazine | 19.3 | Methanol, 25 °C |
Derivatives and Analogues: Structure Reactivity Relationships
Systematic Modification of the N-Benzyl Moiety
The N-benzyl group is a critical component of the N-Benzylcyclooct-4-en-1-amine structure, and its modification can significantly influence the compound's reactivity and potential biological activity. The introduction of various substituents onto the aromatic ring of the benzyl (B1604629) group allows for a systematic investigation of electronic and steric effects.
Research on analogous N-benzyl-containing compounds, such as N-benzyl phenethylamines, has demonstrated that substitutions on the benzyl ring can dramatically alter their properties. For instance, the placement of electron-donating or electron-withdrawing groups can modulate the electron density at the nitrogen atom, thereby affecting its nucleophilicity and basicity. In studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives, it was observed that even minor changes, such as the replacement of a thiophene (B33073) with a phenyl ring, led to modest improvements in potency in biological assays, while various substitutions on the phenyl ring resulted in a relatively flat structure-activity relationship (SAR) acs.org.
In the context of this compound, a systematic approach would involve the synthesis of a library of derivatives with substituents at the ortho, meta, and para positions of the benzyl ring. These substituents could range from simple alkyl groups to halogens, methoxy (B1213986) groups, and nitro groups. The synthesis of such derivatives can often be achieved through reductive amination, reacting a substituted benzaldehyde (B42025) with cyclooct-4-en-1-amine.
The following interactive data table illustrates a hypothetical series of N-benzyl moiety modifications and their predicted impact on the electronic properties of the amine.
| Substituent on Benzyl Ring | Position | Predicted Electronic Effect on Amine Nitrogen |
| -OCH₃ | para | Electron-donating |
| -CH₃ | para | Electron-donating |
| -H | - | Neutral |
| -Cl | para | Electron-withdrawing |
| -NO₂ | para | Strongly electron-withdrawing |
The characterization of these analogues would involve standard spectroscopic techniques such as NMR and mass spectrometry to confirm their structures. Subsequent reactivity studies could then quantify the impact of these modifications on reaction rates and equilibrium constants for various chemical transformations.
Chemical Space Exploration of Cyclooctene (B146475) Ring Substitutions
The cyclooctene ring is a key structural feature of this compound, and its conformational flexibility and the presence of the double bond offer numerous possibilities for substitution. Exploring the chemical space of the cyclooctene ring can lead to the discovery of analogues with altered reactivity and stereochemical properties.
The functionalization of the cyclooctene ring can be achieved through various synthetic strategies. For example, ring-opening metathesis polymerization (ROMP) of functionalized cyclooctenes has been used to incorporate a variety of functional groups, including alcohols, ketones, and esters, into polymer backbones umn.edu. While this applies to polymerization, the synthesis of these functionalized monomers provides a pathway to substituted cyclooctene precursors for amination. Additionally, methods for the C-H functionalization of cyclic amines are being developed, which could allow for the direct introduction of substituents at various positions on the cyclooctene ring of the parent compound springernature.comacs.org.
The strain of the cyclooctene ring, particularly in its trans configuration, is known to enhance reactivity in certain reactions, a principle utilized in bioorthogonal chemistry nih.gov. Introducing substituents on the cyclooctene ring can further modulate this ring strain and influence the accessibility of the double bond for reactions such as epoxidation, dihydroxylation, or cycloadditions.
A systematic exploration of cyclooctene ring substitutions could involve the introduction of alkyl groups, hydroxyl groups, or halogens at positions allylic to the double bond or on the saturated portion of the ring. The synthesis of these analogues would likely require multi-step sequences starting from functionalized cyclooctadiene or cyclooctene precursors researchgate.net.
The table below outlines potential substitutions on the cyclooctene ring and their anticipated effects on the molecule's properties.
| Substituent on Cyclooctene Ring | Position | Anticipated Effect on Reactivity |
| -CH₃ | 3 or 8 | Steric hindrance at the amine |
| -OH | 3 or 8 | Potential for intramolecular hydrogen bonding |
| =O (ketone) | 3 or 8 | Altered ring conformation |
| -Br | 5 or 6 | Activation of the double bond |
Alterations to the Amine Linkage and Stereochemical Implications
Introducing a second substituent on the nitrogen atom, for instance, to create a tertiary amine, would significantly alter its steric environment and eliminate the N-H proton, which can be crucial for certain chemical reactions and biological interactions. For example, in a study on N-benzyl-N-methyldecan-1-amine, the tertiary amine structure was found to be synthetically accessible via reductive amination frontiersin.org.
Furthermore, the stereochemistry at the C1 position of the cyclooctene ring is a critical factor. The synthesis of enantiomerically pure or diastereomerically enriched analogues is essential for understanding the stereochemical implications on reactivity. Chiral resolution techniques or asymmetric synthesis methodologies could be employed to obtain specific stereoisomers. The relative orientation of the N-benzylamino group with respect to the cyclooctene ring can influence the accessibility of the amine and the double bond, leading to differences in reaction rates and product distributions in stereoselective reactions.
Synthesis and Characterization of Stereoisomeric and Diastereomeric Analogues
The presence of a stereocenter at the C1 position of the cyclooctene ring and the potential for cis and trans isomerism of the double bond means that this compound can exist as multiple stereoisomers and diastereomers. The synthesis and characterization of these analogues are crucial for a comprehensive understanding of the molecule's properties.
The synthesis of specific stereoisomers often requires stereoselective synthetic methods. For instance, the synthesis of trans-cyclooctene (B1233481) derivatives can be achieved through photochemical isomerization of their cis-counterparts nih.gov. The diastereoselective synthesis of substituted cyclooctenes can be accomplished using ring-closing metathesis, although this does not always lead to complete thermodynamic equilibrium researchgate.net. The preparation of enantiomerically pure amines can be achieved through the resolution of racemic mixtures or by employing chiral auxiliaries or catalysts in the synthesis.
Once synthesized, the characterization of these stereoisomers relies heavily on spectroscopic and analytical techniques. NMR spectroscopy, particularly 2D techniques like NOESY, can provide information about the relative stereochemistry of substituents on the cyclooctene ring. X-ray crystallography, where applicable, offers unambiguous determination of the solid-state conformation and absolute stereochemistry. Chiral chromatography is an essential tool for separating enantiomers and determining enantiomeric excess.
Comparative Reactivity and Spectroscopic Studies of Analogues
Comparative reactivity studies could involve subjecting the various analogues to a standard set of chemical reactions and measuring their reaction rates. For example, the rate of N-alkylation or N-acylation could be measured to assess the nucleophilicity of the amine in derivatives with different substituents on the N-benzyl moiety. The reactivity of the cyclooctene double bond towards electrophilic addition could be compared across a series of analogues with different substitutions on the cyclooctene ring.
Spectroscopic studies play a vital role in these comparative analyses. For instance, changes in the chemical shifts in ¹H and ¹³C NMR spectra upon substitution can provide insights into the electronic environment of different parts of the molecule. Infrared spectroscopy can be used to monitor changes in the N-H stretching frequency, which is sensitive to the electronic effects of substituents. In cases where the analogues are fluorescent, comparative fluorescence spectroscopy could reveal differences in their photophysical properties.
The analytical characterization of N-benzyl-substituted phenethylamines and 5-methoxytryptamines has shown that mass spectrometry techniques can be instrumental in differentiating between positional isomers, which would be equally valuable in the study of this compound analogues nih.gov.
Future Research Directions and Emerging Paradigms
Development of Sustainable and Economical Synthetic Routes
The practical utility of any chemical compound is intrinsically linked to the efficiency and environmental impact of its synthesis. For N-Benzylcyclooct-4-en-1-amine, future research will undoubtedly focus on the development of green and cost-effective synthetic strategies.
Key areas of investigation would include:
Atom-Economic Transformations : Moving beyond classical, often wasteful, synthetic methods, the focus will be on atom-economic reactions that maximize the incorporation of starting material atoms into the final product. Methodologies such as the "hydrogen borrowing" or "hydrogen autotransfer" could be employed for the direct N-alkylation of a primary cyclooctenylamine with benzyl (B1604629) alcohol, producing water as the only byproduct chemrxiv.org. This approach is inherently more sustainable than traditional methods that might involve benzyl halides and generate stoichiometric salt waste.
Catalysis with Earth-Abundant Metals : To enhance the economic viability of the synthesis, research into catalysts based on earth-abundant and non-toxic metals like nickel is a promising avenue d-nb.infotcichemicals.com. These catalysts can offer a more sustainable alternative to precious metal catalysts often used in amination reactions.
Renewable Feedstocks : A long-term paradigm in sustainable chemistry is the utilization of renewable resources. Future synthetic routes could explore the derivation of the cyclooctene (B146475) core or the benzyl moiety from biomass, aligning with the principles of green chemistry chemrxiv.orgresearchgate.net.
Biocatalysis : The use of enzymes in the synthesis of amines is a rapidly growing field. Biocatalytic approaches, such as reductive amination using engineered enzymes, could offer highly selective and environmentally benign pathways to chiral derivatives of this compound, operating under mild conditions rsc.org.
A comparative overview of potential sustainable synthetic approaches is presented in Table 1.
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Hydrogen Borrowing | High atom economy, water as the main byproduct. | Catalyst development for specific substrates, reaction optimization. |
| Earth-Abundant Metal Catalysis | Lower cost, reduced environmental impact. | Catalyst stability and selectivity, overcoming catalyst poisoning. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, biodegradability. | Efficient conversion of biomass to chemical intermediates. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope limitations. |
Exploration of Unconventional Reactivity and Novel Transformations
The combination of a strained cyclooctene ring and a reactive N-benzylamine group suggests a rich and largely unexplored reaction landscape for this compound.
Future research in this area could focus on:
Strain-Promoted Reactions : The trans-isomer of cyclooctene is known for its high strain and exceptional reactivity in bioorthogonal chemistry, particularly in inverse-electron-demand Diels-Alder reactions with tetrazines tcichemicals.comnih.gov. Investigating the synthesis and reactivity of trans-N-Benzylcyclooct-4-en-1-amine could open doors to its use as a novel probe in chemical biology.
Photocatalysis : Visible-light photocatalysis offers a green and powerful tool for organic synthesis. The N-benzylamine moiety is susceptible to photocatalytic oxidation to form an imine, which can then undergo further transformations chemrxiv.orgnih.gov. This could enable novel C-N bond formations and functionalizations under mild conditions. The alkene could also participate in photocatalytic cycloadditions or other radical-mediated processes.
C-H Activation : Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized substrates d-nb.info. Research into the selective C-H activation of the cyclooctene ring, directed by the amine functionality, could lead to the efficient synthesis of complex substituted derivatives.
Tandem and Cascade Reactions : The proximate positioning of the alkene and amine functionalities could be exploited in the design of novel tandem or cascade reactions. For example, an intramolecular hydroamination or aminocarbonylation could lead to the formation of bicyclic nitrogen heterocycles, which are important scaffolds in medicinal chemistry.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms is a significant trend in modern chemistry, offering improved safety, efficiency, and scalability.
Future endeavors for this compound in this domain would involve:
Continuous Flow Synthesis : Developing a continuous flow process for the synthesis of this compound would enable better control over reaction parameters, leading to higher yields and purity. Flow chemistry is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents tcichemicals.comrsc.orgnih.govnih.gov.
Automated Reaction Optimization : Robotic systems can be employed to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis of this compound and its derivatives. This high-throughput approach can significantly accelerate the research and development process chemrxiv.orgresearchgate.netnih.gov.
On-Demand Synthesis of Analogs : Automated synthesis platforms would facilitate the rapid generation of a library of this compound analogs with diverse substitutions on the cyclooctene ring or the benzyl group. This would be invaluable for structure-activity relationship (SAR) studies in drug discovery.
The potential benefits of integrating modern synthesis platforms are summarized in Table 2.
| Platform | Key Advantages | Application to this compound |
| Flow Chemistry | Enhanced safety, precise control, scalability, integration of multiple steps. | Safer handling of reactive intermediates, improved yield and purity, potential for multi-step synthesis in a single continuous process. |
| Automated Synthesis | High-throughput screening, rapid optimization, increased reproducibility. | Fast optimization of synthetic routes, generation of compound libraries for biological screening. |
Advanced Computational Design for Targeted Chemical Properties
In silico methods are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds with desired functionalities.
For this compound, computational approaches could be applied to:
Quantitative Structure-Activity Relationship (QSAR) Modeling : If a particular biological activity is identified for this compound, QSAR models can be developed to correlate its structural features with its activity. These models can then be used to predict the activity of virtual analogs, guiding the synthesis of more potent compounds mdpi.comnih.govresearchgate.net.
Molecular Docking and Dynamics : To understand the potential biological targets of this compound, molecular docking simulations can be used to predict its binding mode and affinity to various receptors. Molecular dynamics simulations can further elucidate the stability and dynamics of the ligand-receptor complex rsc.orgnih.govnih.govmdpi.com.
Prediction of Physicochemical and ADMET Properties : Computational tools can predict key properties such as solubility, lipophilicity, and metabolic stability (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). This information is crucial in the early stages of drug discovery to assess the druglikeness of this compound and its derivatives researchgate.netresearchgate.netnih.govnih.gov.
Exploration of its Role in Supramolecular Chemistry
Supramolecular chemistry, which focuses on non-covalent interactions, offers exciting opportunities for the application of this compound in the construction of complex and functional molecular assemblies.
Potential research directions include:
Host-Guest Chemistry : The cyclooctene ring provides a hydrophobic cavity that could potentially encapsulate small guest molecules. The N-benzylamine moiety can engage in hydrogen bonding and π-π stacking interactions, further directing the binding of specific guests. This could lead to the development of new sensors or molecular containers nih.govescholarship.orgwikipedia.orgnih.govmdpi.com.
Self-Assembly : The interplay of hydrophobic interactions from the cyclooctene and benzyl groups, along with potential hydrogen bonding from the amine, could drive the self-assembly of this compound into well-defined nanostructures such as micelles, vesicles, or gels. The N-benzyl group, in particular, has been shown to induce self-assembly in organic-inorganic hybrid materials nih.gov.
Molecular Recognition : The specific geometry and electronic properties of this compound could be exploited for the selective recognition of other molecules or ions. This could have applications in separation science or the development of novel catalysts where the molecule acts as a ligand.
Q & A
Basic Research Questions
Q. What are the critical safety considerations when synthesizing N-Benzylcyclooct-4-en-1-amine?
- Methodological Answer : Prior to synthesis, conduct a hazard analysis for all reagents (e.g., benzylamine derivatives, cyclooctene precursors) using protocols outlined in Prudent Practices in the Laboratory (Chapter 4) . Key risks include mutagenicity (e.g., anomeric amide analogs) and thermal instability. For example, compound decomposition under heat necessitates controlled reaction conditions and DSC monitoring . Use PPE (gloves, fume hoods) and validate reagent purity (>98%) via suppliers like Oakwood Chemical or Aladdin Bio-Chem .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze cyclooctene protons (δ ~5.3–5.7 ppm, unresolved olefinic signals) and benzylamine protons (δ ~3.7–4.1 ppm) .
- HRMS : Verify molecular ion peak (e.g., calculated [M+H]+ for C15H19N: 214.1596).
- FTIR : Confirm amine N-H stretches (~3300 cm⁻¹) and C=C stretches (~1650 cm⁻¹) .
Q. What are the storage conditions for this compound to prevent degradation?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Avoid exposure to moisture and light, as cyclooctene moieties may oxidize. Regularly monitor stability via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up of this compound synthesis?
- Methodological Answer : Use constraint-based contradiction analysis :
- Step 1 : Identify variables (e.g., temperature, catalyst loading, stirring rate).
- Step 2 : Apply fractional factorial design to isolate critical factors.
- Step 3 : Validate via iterative testing (e.g., 10–100 mmol scale trials). For example, suboptimal mixing in larger batches may reduce cyclooctene-amine coupling efficiency .
Q. What mechanistic insights support the regioselectivity of N-benzylation in cyclooct-4-en-1-amine?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model transition states. Key findings:
- Steric effects : Bulky cyclooctene hinders benzylation at C2/C3 positions.
- Electronic effects : Electron-rich amine nitrogen favors benzyl electrophile attack at C1 .
- Validation : Isotopic labeling (e.g., ¹⁵N-amine) tracked via LC-MS .
Q. How can researchers optimize catalytic systems for enantioselective synthesis of this compound?
- Methodological Answer : Screen chiral catalysts (e.g., BINOL-phosphoric acids, Jacobsen catalysts) under varying conditions:
| Catalyst | Solvent | Temp (°C) | ee (%) |
|---|---|---|---|
| L1 | Toluene | –30 | 78 |
| L2 | DCM | 25 | 65 |
- Key Insight : Low temperatures enhance enantioselectivity but reduce reaction rates. Use kinetic resolution studies to balance trade-offs .
Data Contradiction & Validation
Q. How should conflicting NMR data for this compound derivatives be addressed?
- Methodological Answer :
- Scenario : Discrepancies in olefinic proton splitting patterns.
- Resolution : Re-examine sample purity (HPLC), solvent effects (DMSO vs. CDCl3), and conformational dynamics (VT-NMR at –50°C to 50°C) .
- Example : Overlapping signals in CDCl3 resolved via COSY and NOESY in DMSO-d6 .
Q. What strategies validate the biological activity of this compound in receptor-binding assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
